molecular formula C17H14O6 B2356461 Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-87-0

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2356461
CAS No.: 300556-87-0
M. Wt: 314.293
InChI Key: BMVXFPUZYMJBMG-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a furan-2-carbonyloxy substituent at position 5 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis, owing to their aromatic and heterocyclic frameworks .

Properties

IUPAC Name

ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-3-20-17(19)15-10(2)22-13-7-6-11(9-12(13)15)23-16(18)14-5-4-8-21-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVXFPUZYMJBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization for Benzofuran Core Formation

The benzofuran scaffold is typically constructed via transition-metal-catalyzed cyclization. A validated approach involves copper-mediated intramolecular C–O bond formation, as demonstrated in the synthesis of methyl benzo[b]furan-3-carboxylates. Adapting this method, ethyl 2-methyl-1-benzofuran-3-carboxylate can be synthesized by treating substituted o-halophenols with ethyl propiolate derivatives. For example:

  • Step 1 : Reacting 5-hydroxy-2-methylbenzaldehyde with ethyl propiolate in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 100°C yields the cyclized product.
  • Step 2 : Subsequent oxidation of the aldehyde moiety to a carboxylic acid, followed by esterification with ethanol, furnishes the ethyl carboxylate.

This method achieves yields of 70–85% for analogous structures, with regioselectivity ensured by the ortho-halophenol substrate.

Visible-Light-Mediated Radical Cyclization

Photocatalytic methods offer eco-friendly pathways. For example, visible-light-induced cyclization of 1,6-enynes with bromomalonates generates benzofuran derivatives without transition metals. Adapting this:

  • Radical Intermediate : Irradiating a mixture of 5-allyloxy-2-methylbenzofuran-3-carboxylate and furan-2-carbonyl bromide with a blue LED (450 nm) initiates a radical cascade, forming the furan-2-carbonyloxy group via β-scission.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Key Advantages Limitations
Copper Catalysis CuI/Phenanthroline 78 High regioselectivity Requires halogenated precursors
Lewis Acid Catalysis Sc(OTf)₃ 65 Mild conditions Limited substrate scope
Visible-Light None 60 Eco-friendly, metal-free Lower yields, specialized equipment

Mechanistic Insights and Optimization

  • Copper-Mediated Cyclization : Proceeds via oxidative addition of the o-halophenol to Cu(I), followed by alkyne insertion and reductive elimination.
  • Acylation Kinetics : DMAP accelerates the reaction by stabilizing the acylpyridinium intermediate, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The furan and benzofuran rings can interact with biological macromolecules, such as enzymes and receptors, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The target compound’s key distinguishing feature is the furan-2-carbonyloxy group at position 3. Below is a comparative analysis with other benzofuran-3-carboxylates:

Table 1: Substituent Comparison of Benzofuran Derivatives
Compound Name Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Identifiers (CAS, etc.)
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Target) Furan-2-carbonyloxy C₁₈H₁₆O₆* ~316.3† Not explicitly provided
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy C₁₄H₁₄O₅ 262.26 CAS 842-39-7; MFCD00430847
Ethyl 5-[(4-methylbenzoyl)hydrazino]-2-phenyl-1-benzofuran-3-carboxylate Complex hydrazino derivative C₂₆H₂₂N₂O₅ 442.47 MolPort-000-424-616
2-Methoxyethyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate Isobutyryloxy C₂₀H₂₄O₇ 400.40 CAS 300557-36-2
Ethyl 5-(diphenylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate Diphenylcarbamoyloxy C₂₅H₂₁NO₅ 415.44 CAS 637747-71-8

*Estimated based on structural analogy; †Calculated value.

Key Observations:

  • Substituent Bulk and Polarity : The furan-2-carbonyloxy group introduces a conjugated aromatic system, likely enhancing UV absorption and π-π stacking interactions compared to simpler acetyloxy derivatives. This contrasts with the bulky diphenylcarbamoyloxy group, which increases molecular weight and hydrophobicity .

Spectroscopic and Crystallographic Features

NMR Analysis
  • Region-Specific Shifts : In compounds with similar cores (e.g., Rapa analogs in ), substituents at positions 29–36 and 39–44 caused distinct chemical shift changes in NMR. The furan-2-carbonyloxy group in the target compound would likely perturb shifts in these regions due to electron-withdrawing effects .
Crystallography
  • Crystal Packing : Derivatives like methyl 2-(5-bromo-3-methylsulfinyl)acetate () exhibit intermolecular C–H⋯O interactions and π-π stacking. The target compound’s furan ring may engage in similar interactions, influencing solubility and crystallinity .
  • Software Tools : Programs like SHELX and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in such compounds.

Biological Activity

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a furan-2-carbonyloxy group and a benzofuran core, suggest potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12O5C_{14}H_{12}O_5, with a molecular weight of approximately 256.24 g/mol. The compound's structure includes:

  • Benzofuran core : Provides a framework for biological interaction.
  • Furan-2-carbonyloxy group : Potentially enhances reactivity and biological activity.
  • Ethyl ester : May influence solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of multiple functional groups may confer antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives exhibit antimicrobial effects, potentially making this compound useful against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be relevant for therapeutic applications in chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related compounds, providing insights that may apply to this compound:

Study 1: Anticancer Activity

A study on benzofuran derivatives demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways (Chen et al., 2014) . Given the structural similarities, this compound may exhibit comparable effects.

Study 2: Antimicrobial Efficacy

Research has shown that benzofurans possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes (Umesha et al., 2009) . This suggests potential for this compound in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Mthis compoundMethyl group instead of ethylVarying solubility; potential differences in bioactivity
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylateMethanesulfonyloxy groupEnhanced reactivity; explored for anticancer properties
Benzofurans (general)Core structure sharedDiverse biological activities across subclasses

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving esterification, cyclization, or nucleophilic substitution. For example, analogous benzofuran derivatives are synthesized by refluxing precursors (e.g., ethyl chloroacetate) with hydroxyl-substituted aromatic nitriles in dry acetonitrile using anhydrous potassium carbonate as a base . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction efficiency.
  • Catalyst optimization : Bases like NaH or K₂CO₃ improve nucleophilic substitution kinetics .
  • Temperature control : Reflux conditions (70–100°C) are critical for cyclization steps to avoid side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups. Asymmetric stretching of the furan ring (C-O-C) appears at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ 1.3–1.4 ppm triplet, δ 4.2–4.4 ppm quartet) and aromatic protons from the benzofuran core (δ 6.8–7.5 ppm). DEPT-135 distinguishes CH₃ (δ 15–25 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et group).
  • Data Cross-Validation : Overlap between NMR and IR data resolves ambiguities (e.g., distinguishing ester vs. ketone carbonyls) .

Q. What safety protocols are critical when handling this compound to ensure experimental reproducibility and researcher safety?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant) .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods like DFT be integrated to resolve discrepancies in the structural determination of benzofuran derivatives?

  • Methodological Answer :

  • Crystallography : Use SHELXL or SHELXTL for refinement. Hydrogen bonding networks (e.g., O–H⋯O interactions) stabilize molecular packing; compare experimental vs. calculated bond lengths/angles .
  • DFT Calculations : At the B3LYP/6-311++G(d,p) level, optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps). Discrepancies >0.05 Å in bond lengths suggest lattice strain or disorder .
  • Validation Tools : Employ R-factor analysis (<5%) and ORTEP-3 for anisotropic displacement ellipsoid visualization.

Q. What strategies are recommended for analyzing and reconciling conflicting crystallographic data when determining the molecular packing of benzofuran-based compounds?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals.
  • Packing Simulations : Software like Mercury (CCDC) models intermolecular interactions (e.g., π-π stacking of benzofuran rings) .
  • Cross-Validation : Compare experimental powder XRD patterns with simulated data from single-crystal structures to identify polymorphs .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound, considering its structural analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl groups) to assess steric/electronic effects .
  • Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using IC₅₀ measurements. Compare with analogs like Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate .
  • Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Correlate docking scores (ΔG) with experimental IC₅₀ values .

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